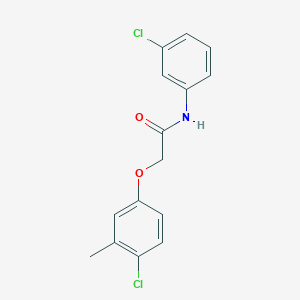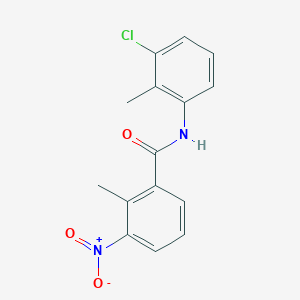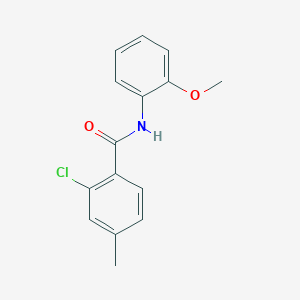
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide, commonly known as 'clofibric acid', is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower lipid levels in the blood. Clofibric acid was first synthesized in the 1960s and has been extensively studied for its lipid-lowering effects.
Wirkmechanismus
Clofibric acid activates PPAR-alpha by binding to its ligand-binding domain. This leads to the formation of a PPAR-alpha/retinoid X receptor (RXR) heterodimer, which binds to specific DNA sequences in the promoter regions of target genes. This results in the upregulation of genes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase 1. Clofibric acid also downregulates genes involved in lipogenesis, such as fatty acid synthase and acetyl-CoA carboxylase.
Biochemical and Physiological Effects
Clofibric acid has been shown to decrease triglyceride levels and increase HDL cholesterol levels in the blood. It also has anti-inflammatory effects and has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Clofibric acid has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid is a widely used tool compound for studying the role of PPAR-alpha in lipid metabolism. It is relatively inexpensive and readily available. However, it has been shown to have off-target effects on other PPAR isoforms, such as PPAR-gamma, which can complicate the interpretation of results. Clofibric acid is also known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity.
Zukünftige Richtungen
There are several potential future directions for research on clofibric acid. One area of interest is the development of more selective PPAR-alpha agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the identification of novel targets of clofibric acid that are involved in its lipid-lowering effects. Additionally, there is interest in the development of clofibric acid derivatives that have improved pharmacokinetic properties and reduced toxicity. Overall, clofibric acid remains a valuable tool compound for studying the role of PPAR-alpha in lipid metabolism and has potential for further development as a therapeutic agent.
Synthesemethoden
Clofibric acid can be synthesized through a multistep process starting from 3-chlorobenzoic acid and 4-chloro-m-cresol. The first step involves the conversion of 3-chlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-chloro-m-cresol in the presence of a base such as triethylamine to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to form clofibric acid.
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been extensively studied for its lipid-lowering effects. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. Clofibric acid is a potent activator of PPAR-alpha, which is primarily expressed in the liver and is involved in the regulation of lipid metabolism. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSULJIQKHCAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)


![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
